3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a benzo[4,5]thieno[2,3-d]pyrimidin-4-one core fused with a tetrahydrothiophene ring. Key structural attributes include:
- Position 3: An isopropyl group, contributing to moderate lipophilicity and steric bulk.
The compound’s piperazine moiety is pharmacologically significant, often seen in kinase inhibitors or GPCR-targeting agents due to its ability to improve pharmacokinetic properties.
Properties
IUPAC Name |
2-piperazin-1-yl-3-propan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-11(2)21-16(22)14-12-5-3-4-6-13(12)23-15(14)19-17(21)20-9-7-18-8-10-20/h11,18H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDKBCBRALVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(N=C1N3CCNCC3)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Synthesis
The synthesis of 3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves several chemical reactions. A typical synthetic route includes the condensation of appropriate piperazine derivatives with thienopyrimidine precursors. For example, the synthesis can start from 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one and undergo various modifications to yield the target compound with high yields and purity levels .
Antimicrobial Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one can inhibit the growth of various bacterial and fungal pathogens. For instance, structural modifications have been linked to enhanced activity against pathogens affecting crops like Lycopersicon esculentum .
Central Nervous System Activity
The compound has been identified as a negative allosteric modulator of the dopamine D2 receptor (D2R). Studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can influence the pharmacodynamics of these compounds. For example, certain substitutions at the 4-position of the core structure have been associated with increased functional affinity and modulatory effects on dopamine efficacy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives against Xanthomonas axonopodis and Fusarium solani. The results indicated that specific structural features significantly enhance antimicrobial potency. The study concluded that further exploration into these derivatives could lead to effective agricultural antifungal agents .
Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological effects, analogs of 3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one were tested for their ability to modulate dopamine receptor activity. The findings suggested that these compounds could provide a new avenue for treating disorders related to dopamine dysregulation such as schizophrenia .
Research Findings
Scientific Research Applications
Medicinal Chemistry
3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential therapeutic applications:
- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit specific kinases involved in cancer progression has been explored in vitro.
- Antidepressant Properties: The piperazine moiety is known for its role in modulating neurotransmitter systems. Research indicates potential efficacy in treating mood disorders by acting as a serotonin receptor modulator.
Biological Studies
The compound has been studied for its interactions with various biological receptors and enzymes:
- Receptor Binding Studies: Research has shown that 3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one can act as a ligand for certain G-protein coupled receptors (GPCRs), which are crucial in pharmacological signaling pathways.
- Kinase Inhibition: The compound's structure suggests potential as a kinase inhibitor. Studies have indicated that it may inhibit specific kinases involved in cell signaling pathways related to proliferation and survival.
Synthetic Applications
In synthetic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules: It can be utilized as a precursor in the synthesis of more complex pharmacologically active compounds due to its diverse functional groups.
Table: Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. |
| Study 2 | Antidepressant Effects | Showed modulation of serotonin receptors with potential antidepressant effects in animal models. |
| Study 3 | Kinase Inhibition | Identified as a potent inhibitor of CDK4 with IC50 values in the low micromolar range. |
Case Study Examples
- Antitumor Activity : In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth, suggesting its potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved.
- Serotonin Modulation : Animal studies revealed that administration of the compound resulted in increased serotonin levels in the brain, correlating with improved mood-related behaviors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[4,5]thieno[2,3-d]pyrimidin-4-one scaffold is versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogues and Implications
Key Observations :
Piperazine vs. Amino/Thioether Substituents: The piperazine group in the target compound enhances aqueous solubility compared to thioether or amino substituents in analogues, making it more suitable for oral administration. Thioether-linked compounds () may exhibit stronger binding to cysteine-rich targets (e.g., kinases) via covalent or hydrophobic interactions.
Isopropyl vs.
Metabolic Stability :
- Acetylenic substituents () resist oxidative metabolism, extending half-life compared to the target compound’s piperazine, which may undergo N-dealkylation .
Q & A
What synthetic methodologies are recommended for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core in this compound?
Level: Basic (Synthesis)
Answer:
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold can be synthesized via cyclocondensation reactions using heterocyclic amines and 1,3-dicarbonyl derivatives. For example, aza-Wittig reactions have been successfully applied to form analogous structures, where iminophosphorane intermediates react with carbonyl compounds to yield pyrimidinone cores . Key steps include optimizing solvent systems (e.g., THF or DMF) and temperature (80–120°C) to achieve cyclization. Post-functionalization with piperazine and isopropyl groups typically employs nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in acetonitrile) .
How can researchers address discrepancies in spectral data during structural elucidation?
Level: Advanced (Analytical Chemistry)
Answer:
Conflicting spectral data (e.g., NMR shifts or HRMS deviations) often arise from tautomerism or residual solvents. To resolve this:
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in pyrimidinones) .
- Validate HRMS results using isotopic pattern analysis and compare with computational models (e.g., Gaussian-based simulations).
- Cross-reference X-ray crystallography data for bond-length and angle validation, as demonstrated for structurally related thieno-pyrimidinones .
What strategies optimize functionalization of the piperazine moiety for structure-activity relationship (SAR) studies?
Level: Advanced (Medicinal Chemistry)
Answer:
Piperazine functionalization is critical for modulating bioactivity. Methodological recommendations:
- Selective N-alkylation : Use protecting groups (e.g., Boc) on the piperazine nitrogen to direct reactivity toward specific positions .
- Cross-coupling reactions : Employ Buchwald-Hartwig conditions for aryl/heteroaryl substitutions, ensuring compatibility with the thieno-pyrimidinone core .
- pH-dependent reactivity : Adjust reaction media (e.g., acidic for protonation) to enhance nucleophilicity at targeted nitrogen atoms .
How should in vivo pharmacokinetic studies be designed to evaluate bioavailability of this compound?
Level: Advanced (Pharmacology)
Answer:
- Experimental design : Use a randomized block design with split-plot arrangements to account for variables like dosage, administration route, and metabolic pathways .
- Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS, validated for linearity (R² > 0.99) and sensitivity (LOQ ≤ 1 ng/mL).
- Tissue distribution : Apply radiolabeled analogs (e.g., ¹⁴C-tagged) to track accumulation in target organs, ensuring ethical compliance with IACUC protocols .
What computational approaches are effective for predicting the compound’s interaction with kinase targets?
Level: Advanced (Computational Chemistry)
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets of kinases (e.g., CDK2 or EGFR). Validate with MD simulations (≥100 ns) to assess stability .
- Free-energy calculations : Apply MM-PBSA/GBSA to predict binding affinities, correlating with experimental IC₅₀ values from kinase inhibition assays .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with hinge regions) using tools like Phase or MOE .
How can researchers mitigate low yields in multi-step syntheses of this compound?
Level: Basic (Process Chemistry)
Answer:
- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove byproducts .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for Suzuki-Miyaura couplings to improve efficiency .
- Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclizations), enhancing reproducibility .
What analytical techniques are recommended for detecting degradation products under physiological conditions?
Level: Advanced (Stability Studies)
Answer:
- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
- HPLC-DAD/MS : Use C18 columns (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients to separate degradation products. MS/MS fragmentation aids in structural identification .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring purity trends with peak-area normalization .
How do steric and electronic effects of the isopropyl group influence the compound’s reactivity?
Level: Advanced (Physical Organic Chemistry)
Answer:
- Steric effects : The isopropyl group hinders nucleophilic attack at the pyrimidinone C2 position, directing reactivity toward the piperazine-substituted C4 .
- Electronic effects : Electron-donating isopropyl groups increase electron density at the thieno ring, enhancing susceptibility to electrophilic substitution (e.g., nitration) .
- Quantitative analysis : Apply Hammett σ* values and Sterimol parameters (B1, B5) to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
